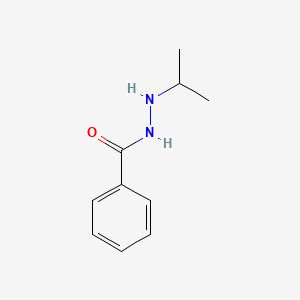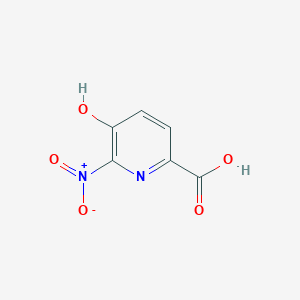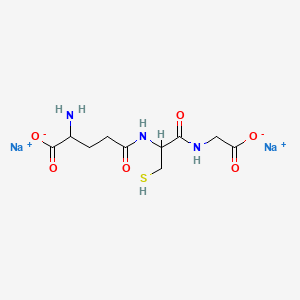
3-Methylisoquinolin-6-amine
Vue d'ensemble
Description
3-Methylisoquinolin-6-amine is a chemical compound with the CAS Number: 1192814-93-9 . It has a molecular weight of 158.2 and its IUPAC name is 6-methyl-3-isoquinolinylamine .
Molecular Structure Analysis
The molecular structure of 3-Methylisoquinolin-6-amine is represented by the linear formula C10H10N2 . The InChI code for this compound is 1S/C10H10N2/c1-7-2-3-8-6-12-10 (11)5-9 (8)4-7/h2-6H,1H3, (H2,11,12) .Physical And Chemical Properties Analysis
3-Methylisoquinolin-6-amine is stored at room temperature . The physical form of this compound is not explicitly mentioned in the available resources.Applications De Recherche Scientifique
1. Pharmacological Effects on Blood Pressure, Respiration, and Smooth Muscle
Research on isoquinolines, including compounds like 3-Methylisoquinolin-6-amine, has shown that these compounds can significantly affect blood pressure, respiration, and smooth muscle activity. Studies have identified that secondary amines in these compounds are linked with pressor activity (increasing blood pressure), and tertiary amines are associated with depressor activity (lowering blood pressure). Notably, some derivatives stimulate respiratory function and influence smooth muscle through the autonomic nervous system (Fassett & Hjort, 1938).
2. Synthesis Techniques and Chemical Properties
Recent advancements in the synthesis of 3-methylisoquinoline derivatives, like 3-Methylisoquinolin-6-amine, have been achieved through palladium-catalyzed tandem C-H allylation and oxidative cyclization processes. This method highlights the synthetic importance of these compounds and offers a pathway to create a wide series of derivatives in moderate to good yields (Chen et al., 2021).
3. Role in Neurochemistry
Isoquinolines, including variants like 3-Methylisoquinolin-6-amine, have been identified as endogenous amines in the brain, suggesting their potential role in neurochemistry and neurological disorders. For instance, tetrahydroisoquinoline derivatives have been linked to parkinsonism, indicating their significance in the study of neurodegenerative diseases (Kohno et al., 1986).
4. Sensing and Detection Applications
Isoquinoline derivatives, including 3-Methylisoquinolin-6-amine, have been utilized in the development of fluorescence chemosensors for metal ions like Al3+ and Zn2+. These compounds show potential in environmental and biological sensing, providing a basis for creating sensitive and selective detection systems for various ions (Hazra et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
3-methylisoquinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTQIJLYJZDJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)N)C=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627501 | |
| Record name | 3-Methylisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
347146-76-3 | |
| Record name | 3-Methylisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-chloro-7-imino-4aH-pyrimido[4,5-c]pyridazin-5-one](/img/structure/B3051497.png)



![2-(6-Methoxybenzo[D]isoxazol-3-YL)acetic acid](/img/structure/B3051503.png)




